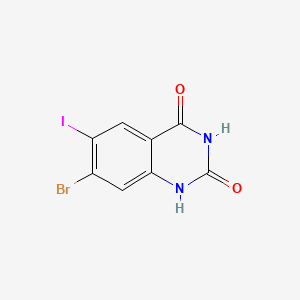
7-Bromo-6-iodoquinazoline-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6-iodoquinazoline-2,4-diol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and iodine atoms in the structure of this compound makes it a unique compound with distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-iodoquinazoline-2,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzoic acid and appropriate halogenating agents.
Halogenation: The introduction of bromine and iodine atoms is achieved through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while iodination can be achieved using iodine or N-iodosuccinimide (NIS).
Cyclization: The halogenated intermediate undergoes cyclization to form the quinazoline ring. This step often involves the use of strong acids or bases as catalysts.
Oxidation: The final step involves the oxidation of the intermediate to form this compound. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and may involve continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-6-iodoquinazoline-2,4-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline-2,4-dione derivatives or reduction to form dihydroquinazoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium tert-butoxide, or palladium catalysts are commonly used.
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide are typical oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands are used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
7-Bromo-6-iodoquinazoline-2,4-diol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications in the treatment of cancer, inflammation, and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-6-iodoquinazoline-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors to modulate signaling pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-8-fluoro-6-iodoquinazoline-2,4-dione
- 6-Bromo-7-chloroquinazoline-2,4-diol
- 4-Aminoquinazoline-6,7-diol
Uniqueness
7-Bromo-6-iodoquinazoline-2,4-diol is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials.
Propiedades
Fórmula molecular |
C8H4BrIN2O2 |
|---|---|
Peso molecular |
366.94 g/mol |
Nombre IUPAC |
7-bromo-6-iodo-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H4BrIN2O2/c9-4-2-6-3(1-5(4)10)7(13)12-8(14)11-6/h1-2H,(H2,11,12,13,14) |
Clave InChI |
NPQNQRUGYZEYHU-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1I)Br)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


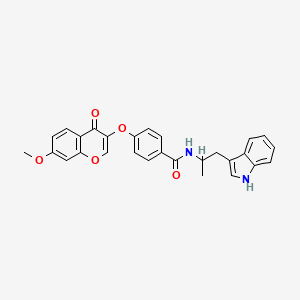
![4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14095171.png)
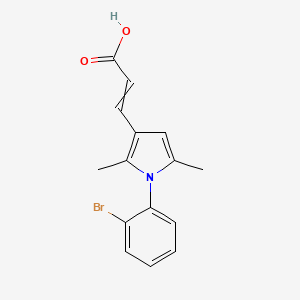
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095180.png)
![1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095182.png)
![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14095194.png)
![1-(2-Fluorophenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095210.png)

![8-(2-methoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14095231.png)
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B14095239.png)
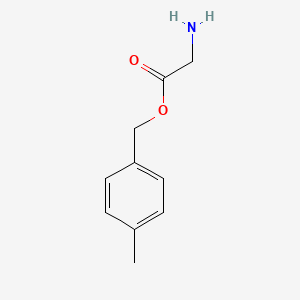
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095248.png)
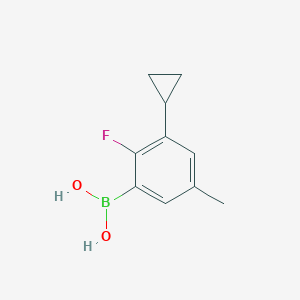
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095257.png)
